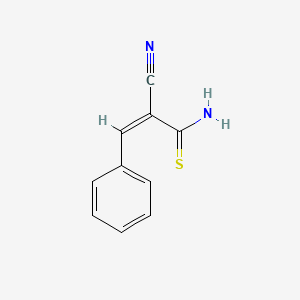![molecular formula C17H21NO2S B2370344 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034608-17-6](/img/structure/B2370344.png)
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a biologically active compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting target for researchers.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Drug Design
Stereoselective Synthesis : Researchers have developed methods for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, showing their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This approach offers an alternative for the preparation of compounds with potential in drug design, illustrating the flexibility of bicyclic systems in synthesizing complex molecules (Mollet, D’hooghe, & Kimpe, 2012).
Beta-Lactamase Inhibition : Studies on CP-45,899, a beta-lactamase inhibitor, demonstrate the role of bicyclic compounds in extending the antibacterial spectrum of beta-lactams. This research highlights the potential of such compounds in overcoming resistance to antibiotics, emphasizing their importance in medicinal chemistry (English et al., 1978).
Antibacterial and Anticancer Applications : The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with bicyclic structures, have been explored. These compounds exhibit significant antibacterial activities, underscoring the therapeutic potential of bicyclic and related structures in addressing microbial infections (Landage, Thube, & Karale, 2019).
Antiviral and Antitumoral Activity : The discovery of triazolothiadiazine derivatives with bicyclic structures demonstrates promising in vitro anticoronavirus and antitumoral activity. This indicates the broad spectrum of biological activities that can be achieved with bicyclic compounds, including potential applications in antiviral and cancer therapy (Jilloju et al., 2021).
Conformationally Restricted Analogs : The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, demonstrates the utility of bicyclic compounds in mimicking biologically active peptides. These analogs are valuable for peptide engineering and the design of peptidomimetics (Radchenko et al., 2009).
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c19-16(18-11-15-10-14(18)12-21-15)17(6-8-20-9-7-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDVPBUWCUTAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CC3CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

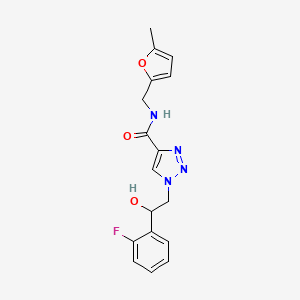
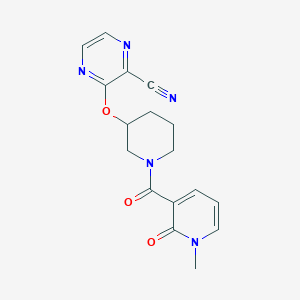
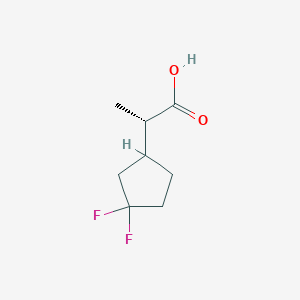
![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)
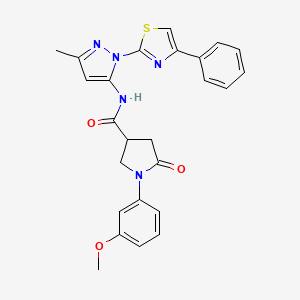
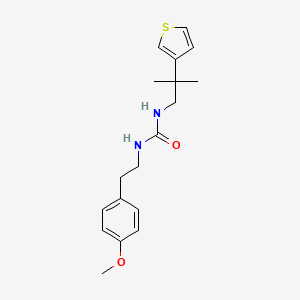
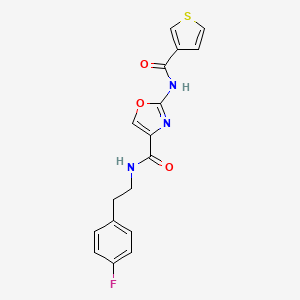
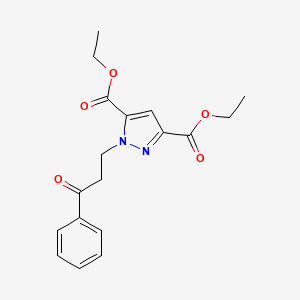
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)
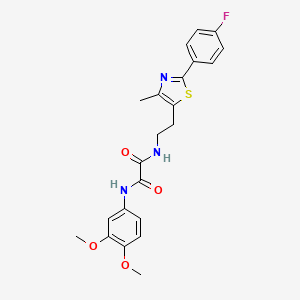

ethylamine dihydrochloride](/img/structure/B2370281.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2370282.png)
